5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid 5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15808111
InChI: InChI=1S/C12H10ClNO2/c13-9-3-1-2-8(6-9)7-10-4-5-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16)
SMILES:
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC15808111

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid -

Specification

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name 5-[(3-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C12H10ClNO2/c13-9-3-1-2-8(6-9)7-10-4-5-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16)
Standard InChI Key OPNWVLOZFOFRPH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)CC2=CC=C(N2)C(=O)O

Introduction

Synthesis and Manufacturing Optimization

The synthesis of 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylic acid leverages advances in catalytic borylation and cross-coupling reactions. A two-step protocol, adapted from methodologies for analogous pyrrole-2-carboxylates, begins with iridium-catalyzed C–H borylation of a pyrrole precursor, followed by Suzuki-Miyaura coupling with 3-chlorobenzyl bromide . This approach circumvents traditional N-protection/deprotection steps, improving atom economy and yield (typically 70–85%) . Industrial-scale production employs continuous flow reactors to enhance reaction control and reproducibility, with automated systems ensuring consistent purity (>95%). Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading2 mol% Ir catalystHigher loading reduces cost
Reaction Temperature80–100°CPrevents decomposition
Coupling Time4–6 hoursEnsures complete conversion

Recent innovations in ligand design, such as dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), have reduced side reactions during borylation, further streamlining synthesis .

Structural and Crystallographic Analysis

The compound’s structure is confirmed via X-ray powder diffraction (XRPD), infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR). XRPD patterns reveal characteristic peaks at 19.5° and 21.4° 2θ, indicative of a monoclinic crystal system with space group P2₁/c . The carboxylic acid group forms intramolecular hydrogen bonds with the pyrrole N–H, stabilizing the planar conformation . Key structural data include:

PropertyValue/DescriptorSource Technique
Molecular FormulaC₁₂H₁₀ClNO₂HRMS
SMILESC1=CC(=CC(=C1)Cl)CC2=CC(=CC=N2)C(=O)OPubChem
InChIKeyUYMDSFKYOCEPFN-UHFFFAOYSA-NPubChem
Hydrogen Bond Donors2Computational

Differential scanning calorimetry (DSC) shows a melting endotherm at 218–220°C, correlating with thermal stability up to 200°C .

Chemical Reactivity and Functional Group Transformations

The carboxylic acid group at position 2 undergoes typical reactions, including esterification and amidation. For instance, treatment with thionyl chloride yields the acyl chloride intermediate, which reacts with amines to form bioactive amides. The chlorobenzyl substituent participates in electrophilic aromatic substitution, enabling further functionalization. Reactivity highlights include:

  • Oxidation: Catalyzed by KMnO₄ in acidic conditions, the pyrrole ring oxidizes to a maleimide derivative, though this compromises aromaticity.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<0.1 mg/mL at 25°C) .

  • Stability: Degrades under prolonged UV exposure via radical-mediated C–Cl bond cleavage, necessitating dark storage.

Industrial and Research Applications

Pharmaceutical Intermediates: The compound serves as a precursor to protease inhibitors and kinase-targeting agents. Its amide derivatives are under evaluation for Alzheimer’s disease therapy.
Materials Science: Incorporated into conductive polymers, it improves electron mobility in organic semiconductors (hole mobility ≈ 0.3 cm²/V·s).

Comparative Analysis with Structural Analogs

The compound’s activity and properties are contextualized against similar pyrrole derivatives:

CompoundKey Structural DifferenceBiological Activity
5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acidPara-chlorophenyl substitutionEGFR inhibition (IC₅₀ = 1.2 µM)
5-Methyl-1H-pyrrole-2-carboxylateMethyl vs. chlorobenzylAntibacterial (MIC = 8 µg/mL)
2,3′-Bipyrrole-2′-carboxylateBipyrrole scaffoldAntiviral (HCV EC₅₀ = 5 µM)

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